![molecular formula C18H13ClN2O3S B2425213 3-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide CAS No. 879359-17-8](/img/structure/B2425213.png)
3-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of benzodioxane and thiazole, both of which are significant in medicinal chemistry . Benzodioxane derivatives are known for their anti-hepatotoxic, anti-inflammatory, anti-helmintic, anti-arthritic, and antioxidant properties . Thiazole derivatives also have a wide range of biological activities.
Synthesis Analysis
While specific synthesis information for this compound is not available, a related compound, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, was synthesized by reacting 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by spectroscopic techniques including IR, 1H NMR, and EI-MS .Aplicaciones Científicas De Investigación
Anticancer Potential
- The synthesis of indapamide derivatives, including structures similar to the specified compound, has shown proapoptotic activity on melanoma cell lines, demonstrating significant growth inhibition. These compounds were also investigated as inhibitors for various human carbonic anhydrase isoforms, suggesting their potential in cancer therapy (Yılmaz et al., 2015).
Antimicrobial Activity
- Research has been conducted on the synthesis of new benzamide derivatives that have shown promising antibacterial and antifungal properties. Among these, some compounds exhibited good antimicrobial potential with low hemolytic activity, highlighting their potential as safer therapeutic agents (Abbasi et al., 2020).
Enzyme Inhibition
- Several studies have synthesized benzamide derivatives to evaluate their inhibitory activities against enzymes of interest. For instance, compounds with structures similar to the specified chemical were found to have moderate inhibitory activity against lipoxygenase, an enzyme involved in inflammatory processes, suggesting their potential use in treating inflammatory diseases (Abbasi et al., 2017).
Synthesis of Heterocyclic Compounds
- The reactivity of similar compounds has been leveraged to construct new heterocycles, potentially hybrid with thiadiazole moieties. These compounds were evaluated for insecticidal activity, with some showing higher activity levels, indicating their potential application in agricultural pest control (Mohamed et al., 2020).
Cardiovascular Research
- In the realm of cardiovascular research, derivatives of the given compound were synthesized and tested for their cardiac electrophysiological activity. These studies aimed to identify new selective class III agents for the management of cardiac arrhythmias, showcasing the compound's potential in cardiovascular therapeutics (Morgan et al., 1990).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds with indole and benzodioxane structures have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of biological activities.
Mode of Action
It’s known that similar compounds with sulfonamide and benzodioxane fragments have shown significant bioactivities against numerous infections and bacterial strains . This suggests that the compound might interact with its targets to inhibit bacterial growth.
Biochemical Pathways
Similar compounds have been reported to display excellent inhibition properties against carbonic anhydrase , which is a key enzyme in many biological processes.
Pharmacokinetics
It’s known that sulfonamides, a group to which this compound belongs, are generally well absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces .
Result of Action
It’s known that similar compounds have shown significant antibacterial activity, inhibiting the growth of bacterial biofilms .
Análisis Bioquímico
Biochemical Properties
Compounds containing thiazole and benzodioxin rings have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties
Cellular Effects
It is known that compounds with similar structures can have significant impacts on various types of cells and cellular processes . For instance, some sulfonamides, which also contain a benzodioxin ring, have been found to inhibit bacterial growth and biofilm formation
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
3-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3S/c19-13-3-1-2-12(8-13)17(22)21-18-20-14(10-25-18)11-4-5-15-16(9-11)24-7-6-23-15/h1-5,8-10H,6-7H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORAASJYWFWMSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

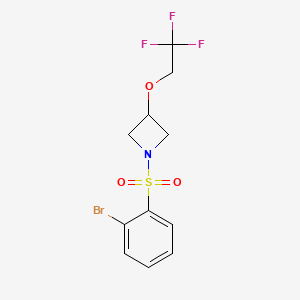
![(Z)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2425132.png)

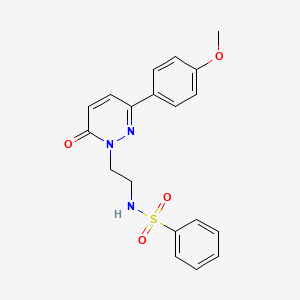
![3-[(E)-1-(2-methoxyanilino)ethylidene]dihydro-2(3H)-furanone](/img/structure/B2425135.png)
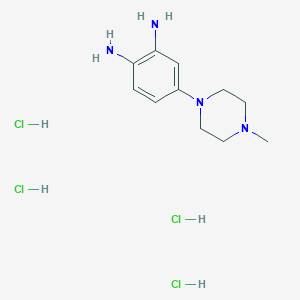
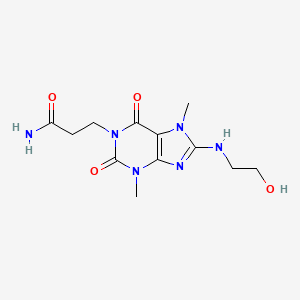
![2-(3-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2425142.png)
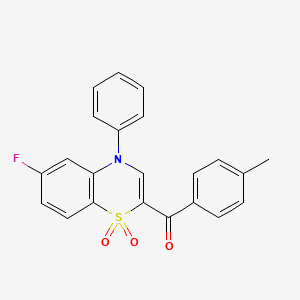
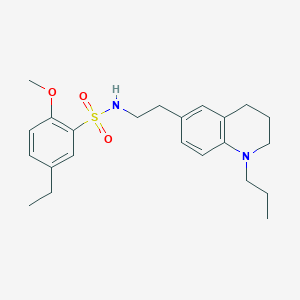
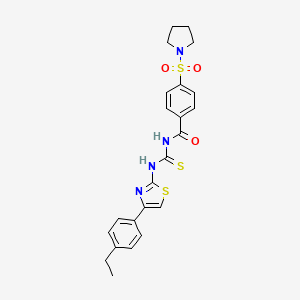

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide](/img/structure/B2425153.png)
